molecular formula C16H20N2O4S2 B2743860 4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide CAS No. 875540-67-3

4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide

Cat. No.: B2743860
CAS No.: 875540-67-3
M. Wt: 368.47
InChI Key: LTYFMNXMFYEYSN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C16H20N2O4S2 and a molecular weight of 368.47 g/mol. This compound is characterized by the presence of sulfonamide groups attached to a benzene ring, which is further substituted with a tert-butylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine. For example, the reaction of 4-tert-butylbenzenesulfonyl chloride with L-tryptophan or L-proline in an aqueous NaOH solution can yield the desired sulfonamide derivative . The reaction conditions usually involve maintaining a basic environment to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antinociceptive and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications, particularly in pain management and inflammation reduction.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to exhibit antinociceptive and anti-inflammatory effects by interacting with pain and inflammation pathways in biological systems . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • Other sulfonamide derivatives : Various sulfonamide compounds with different substituents on the benzene ring.

Uniqueness

4-tert-butyl-N-(3-sulfamoylphenyl)benzene-1-sulfonamide is unique due to its specific tert-butylphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-16(2,3)12-7-9-14(10-8-12)24(21,22)18-13-5-4-6-15(11-13)23(17,19)20/h4-11,18H,1-3H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYFMNXMFYEYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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